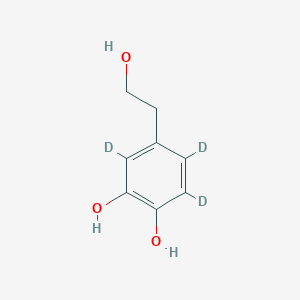
3,4,6-Trideuterio-5-(2-hydroxyethyl)benzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,6-Trideuterio-5-(2-hydroxyethyl)benzene-1,2-diol is a deuterated derivative of hydroxyethylbenzene diol This compound is characterized by the presence of three deuterium atoms, which are isotopes of hydrogen The deuterium atoms are located at the 3, 4, and 6 positions on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Trideuterio-5-(2-hydroxyethyl)benzene-1,2-diol typically involves the deuteration of hydroxyethylbenzene diol. One common method is the reduction of deuterated hydroxybenzaldehyde using deuterated reducing agents. The reaction conditions often include the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterated reagents and solvents. The process is optimized to achieve high yields and purity of the final product, ensuring that the deuterium atoms are correctly positioned on the benzene ring.
化学反応の分析
Types of Reactions
3,4,6-Trideuterio-5-(2-hydroxyethyl)benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can further modify the hydroxyethyl group.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include deuterated quinones, reduced hydroxyethyl derivatives, and substituted benzene derivatives.
科学的研究の応用
3,4,6-Trideuterio-5-(2-hydroxyethyl)benzene-1,2-diol has several scientific research applications:
Chemistry: Used as a tracer in reaction mechanisms to study the effects of deuterium substitution.
Biology: Investigated for its potential antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of deuterated drugs and materials with enhanced stability and performance.
作用機序
The mechanism of action of 3,4,6-Trideuterio-5-(2-hydroxyethyl)benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The presence of deuterium atoms can influence the compound’s binding affinity and metabolic stability. The pathways involved may include antioxidant defense mechanisms and inhibition of inflammatory mediators.
類似化合物との比較
Similar Compounds
3,4-Dihydroxyphenylethanol: A non-deuterated analog with similar chemical structure but different isotopic composition.
Hydroxyethylbenzene diol: The non-deuterated parent compound.
Deuterated hydroxybenzaldehyde: A precursor used in the synthesis of the target compound.
Uniqueness
The uniqueness of 3,4,6-Trideuterio-5-(2-hydroxyethyl)benzene-1,2-diol lies in its deuterium substitution, which imparts distinct physicochemical properties. These properties include increased metabolic stability and altered reaction kinetics, making it valuable for research and industrial applications.
特性
IUPAC Name |
3,4,6-trideuterio-5-(2-hydroxyethyl)benzene-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5,9-11H,3-4H2/i1D,2D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUBCHWRXWPFFH-FYFKOAPZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CCO)[2H])O)O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-[2,3-Dihydroxy-5-[(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]phenyl]-5-[(6Z)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]benzene-1,2-diol](/img/structure/B125864.png)
![1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone](/img/structure/B125865.png)





